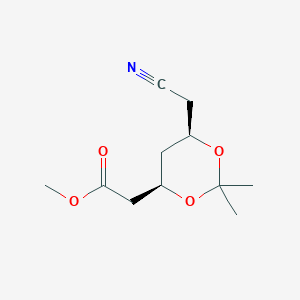![molecular formula C18H10O4 B15062985 2H,2'H-[5,5'-bichromene]-2,2'-dione CAS No. 10458-27-2](/img/structure/B15062985.png)
2H,2'H-[5,5'-bichromene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2H,2’H-[5,5’-bichromene]-2,2’-dione can be achieved through several synthetic routes. One common method involves the Perkin condensation followed by intramolecular lactonization . This method uses para-substituted 2-hydroxybenzaldehydes, succinic acid anhydride, and sodium succinate under thermal or microwave conditions . The reaction proceeds smoothly under microwave irradiation, resulting in higher yields and shorter reaction times compared to classical thermal conditions .
Chemical Reactions Analysis
2H,2’H-[5,5’-bichromene]-2,2’-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2H,2’H-[5,5’-bichromene]-2,2’-dione has numerous scientific research applications. It has been studied for its potential anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Additionally, it has been used in materials science and organic synthesis due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2H,2’H-[5,5’-bichromene]-2,2’-dione involves its interaction with various molecular targets and pathways . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Similarly, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
2H,2’H-[5,5’-bichromene]-2,2’-dione is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include 2H-chromenes and 4H-chromenes, which also exhibit a wide range of biological activities . 2H,2’H-[5,5’-bichromene]-2,2’-dione stands out due to its higher potency and selectivity in certain applications .
Properties
CAS No. |
10458-27-2 |
|---|---|
Molecular Formula |
C18H10O4 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-(2-oxochromen-5-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O4/c19-17-9-7-13-11(3-1-5-15(13)21-17)12-4-2-6-16-14(12)8-10-18(20)22-16/h1-10H |
InChI Key |
TWCUCMGTSGRBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)OC2=C1)C3=C4C=CC(=O)OC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


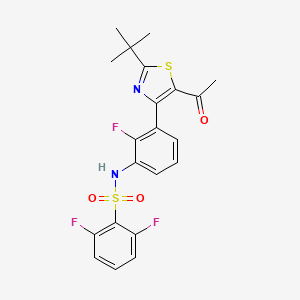
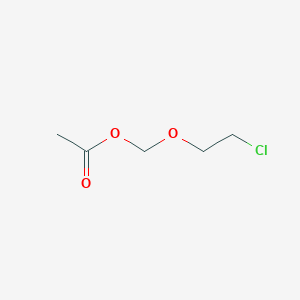
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
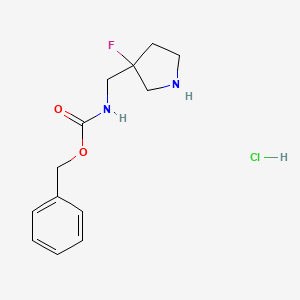
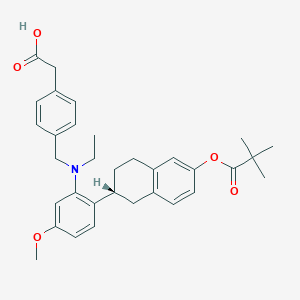
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
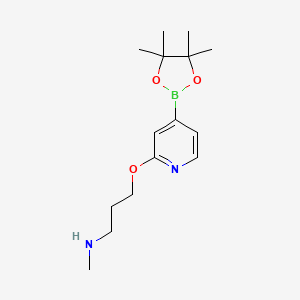
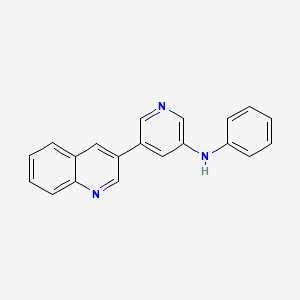
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
